molecular formula C8H10F2O3 B2418464 4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2580209-60-3

4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2418464
CAS No.: 2580209-60-3
M. Wt: 192.162
InChI Key: ILNBGQODBLTRSD-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigidity and stability. The presence of the difluoromethyl group adds to its chemical uniqueness, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction. This method allows for the enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, with a chiral tertiary amine serving as the catalyst . This approach is advantageous due to its operational simplicity and high enantioselectivity.

Chemical Reactions Analysis

4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets through its rigid bicyclic structure. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be compared with other bicyclo[2.2.1]heptane derivatives, such as camphor, sordarins, and bornanesultam . These compounds share the bicyclic core but differ in their functional groups and applications. The presence of the difluoromethyl group in this compound makes it unique, providing distinct chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O3/c9-5(10)7-1-2-8(3-7,6(11)12)13-4-7/h5H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNBGQODBLTRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(CO2)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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